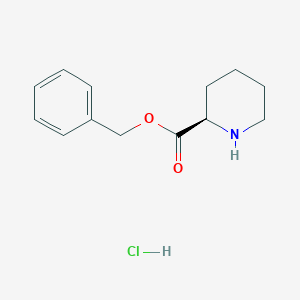
Benzyl(R)-piperidine-2-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl®-piperidine-2-carboxylatehydrochloride is a chemical compound that features a benzyl group attached to a piperidine ring, which is further substituted with a carboxylate group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl®-piperidine-2-carboxylatehydrochloride typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through crystallization or distillation .
Industrial Production Methods
Industrial production of Benzyl®-piperidine-2-carboxylatehydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl®-piperidine-2-carboxylatehydrochloride undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl®-piperidine-2-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its structural properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl®-piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Benzylpiperidine: Similar structure but lacks the carboxylate group.
Piperidine-2-carboxylate: Lacks the benzyl group.
Benzylamine: Contains a benzyl group but lacks the piperidine ring.
Uniqueness
Benzyl®-piperidine-2-carboxylatehydrochloride is unique due to the presence of both the benzyl group and the piperidine ring with a carboxylate substitution. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
benzyl (2R)-piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m1./s1 |
Clave InChI |
JPLUTHCQQZSANV-UTONKHPSSA-N |
SMILES isomérico |
C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


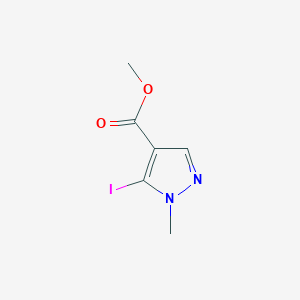



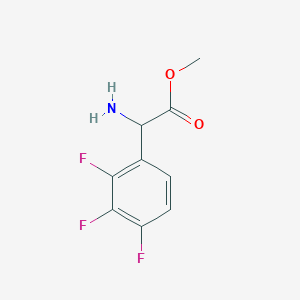
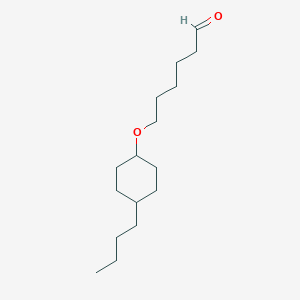
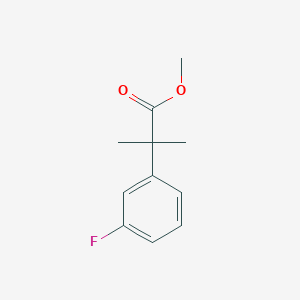
![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)

![tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)
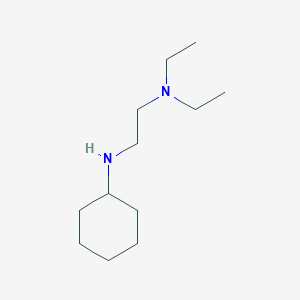
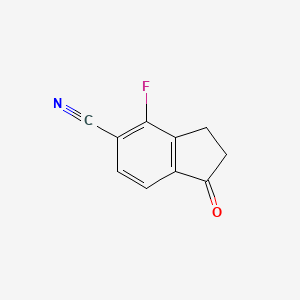

![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
